molecular formula C24H28ClN5OS2 B12698412 1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride CAS No. 145759-35-9

1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride

Cat. No.: B12698412
CAS No.: 145759-35-9
M. Wt: 502.1 g/mol
InChI Key: WNAFMWHWJPQLLL-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, a piperazine moiety, and a carboxamide group. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the compound.

Preparation Methods

The synthesis of 1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride involves multiple steps, including the formation of the benzisothiazole ring, the introduction of the piperazine moiety, and the attachment of the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzisothiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets, while the carboxamide group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride can be compared with other similar compounds, such as:

    1,2-Benzisothiazole-3-carboxamide derivatives: These compounds share the benzisothiazole ring but differ in the attached functional groups, leading to variations in their properties and applications.

    Piperazine derivatives: Compounds containing the piperazine moiety, which may exhibit different biological activities depending on the attached groups.

    Carboxamide compounds: Molecules with the carboxamide group, which can influence their chemical reactivity and stability.

Properties

CAS No.

145759-35-9

Molecular Formula

C24H28ClN5OS2

Molecular Weight

502.1 g/mol

IUPAC Name

N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-N-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H27N5OS2.ClH/c1-27(24(30)22-18-8-2-4-10-20(18)31-25-22)12-6-7-13-28-14-16-29(17-15-28)23-19-9-3-5-11-21(19)32-26-23;/h2-5,8-11H,6-7,12-17H2,1H3;1H

InChI Key

WNAFMWHWJPQLLL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN1CCN(CC1)C2=NSC3=CC=CC=C32)C(=O)C4=NSC5=CC=CC=C54.Cl

Origin of Product

United States

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